Holmium chloride

Descripción general

Descripción

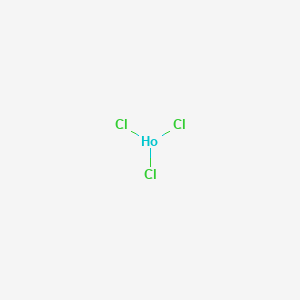

Holmium chloride, also known as holmium trichloride, is an inorganic compound with the chemical formula HoCl₃. It is a yellow crystalline solid that is hygroscopic and soluble in water. This compound is primarily used in research and has applications in various scientific fields. It exhibits unique color-changing properties, appearing yellow in natural light and bright pink under fluorescent lighting .

Synthetic Routes and Reaction Conditions:

From Holmium Oxide and Ammonium Chloride: The most common method to synthesize this compound involves heating a mixture of holmium oxide (Ho₂O₃) and ammonium chloride (NH₄Cl) at temperatures between 200-250°C. The reaction proceeds as follows: [ \text{Ho}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{HoCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

From Holmium and Hydrochloric Acid: this compound hexahydrate can be obtained by reacting holmium metal with hydrochloric acid (HCl): [ 2 \text{Ho} + 6 \text{HCl} \rightarrow 2 \text{HoCl}_3 + 3 \text{H}_2 ]

Direct Reaction with Chlorine: this compound can also be prepared by the direct reaction of holmium metal with chlorine gas (Cl₂): [ 2 \text{Ho} + 3 \text{Cl}_2 \rightarrow 2 \text{HoCl}_3 ]

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is more commonly involved in reduction processes.

Reduction: this compound can be reduced to holmium metal through electrochemical methods. For example, in an equimolar NaCl-KCl melt, holmium ions can be reduced at the cathode: [ \text{HoCl}_3 + 3 \text{e}^- \rightarrow \text{Ho} + 3 \text{Cl}^- ]

Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Electroreduction: Involves the use of molten salts such as NaCl-KCl and electrochemical cells.

Hydrochloric Acid: Used in the preparation of this compound hexahydrate.

Major Products:

Holmium Metal: Obtained through reduction processes.

Holmium Complexes: Formed through substitution reactions with various ligands.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Radiotherapy and Internal Medicine

Holmium-166, a radioisotope derived from holmium chloride, has gained prominence in medical applications, especially in interventional oncology. The compound is utilized in:

- Radioembolization : Holmium-166 microspheres are employed for selective internal radiation therapy (SIRT), targeting liver malignancies. These microspheres are injected directly into the blood vessels feeding tumors, delivering localized radiation while minimizing exposure to surrounding healthy tissue .

- Intratumoral Therapy : Direct injection of holmium-166 into tumors has shown promising results for treating various cancers, including hepatocellular carcinoma and bone metastases .

Case studies indicate that patients receiving holmium-based therapies have experienced improved outcomes, with ongoing clinical trials further exploring its efficacy .

1.2 Imaging Techniques

This compound is also pivotal in advanced imaging techniques:

- Dual-Energy Computed Tomography (DECT) : Research demonstrates that holmium solutions can be quantified accurately using DECT, facilitating the assessment of local dosimetry for radiation therapies. This method allows for precise imaging of holmium microspheres in clinical settings .

- Magnetic Resonance Imaging (MRI) : Holmium-based nanoparticles have been synthesized for use as contrast agents in MRI. Studies show that these nanoparticles exhibit excellent biocompatibility and low toxicity, making them suitable for in vivo applications .

Material Science Applications

2.1 Nanoparticle Synthesis

This compound serves as a precursor for the synthesis of various nanoparticles with potential applications in nanotechnology:

- Holmium-Doped Iron Oxide Nanoparticles : These nanoparticles are explored for their magnetic properties and potential use in targeted drug delivery systems .

- PEG-HoF₃ Nanoparticles : Functionalized with polyethylene glycol (PEG), these nanoparticles demonstrate enhanced stability and biocompatibility, making them promising candidates for dual-modal imaging techniques (CT and MRI) .

Chemical Catalysis

This compound has been utilized as a catalyst in organic synthesis:

- Synthesis of Dihydropyrimidinones : Research highlights the use of this compound hexahydrate as a catalyst in ultrasound-assisted one-pot synthesis of dihydropyrimidinones, which are important compounds in pharmaceuticals .

Electrochemical Applications

Recent studies have investigated the electrochemical properties of holmium ions:

- Electrochemical Behavior : Holmium ions exhibit distinct redox characteristics on glassy carbon electrodes, indicating potential applications in sensors and electrochemical devices .

Table 1: Clinical Applications of Holmium-166

| Application Type | Target Condition | Description | Clinical Trials |

|---|---|---|---|

| Radioembolization | Liver Malignancies | Injection of holmium microspheres into tumor vasculature | NCT01031784 |

| Intratumoral Therapy | Hepatocellular Carcinoma | Direct injection into tumors | NCT00004158 |

| Radiation Therapy | Multiple Myeloma | Combination therapy with melphalan | NCT00004158 |

Table 2: Imaging Techniques Utilizing Holmium

| Imaging Technique | Application | Key Findings |

|---|---|---|

| Dual-Energy CT | Material Quantification | Accurate detection of holmium concentrations |

| MRI | Contrast Agent | High biocompatibility and effective imaging |

Mecanismo De Acción

The mechanism of action of holmium chloride involves its interaction with various molecular targets and pathways:

Electrochemical Reduction: Involves the transfer of electrons to holmium ions, reducing them to holmium metal.

Coordination Chemistry: Holmium ions can form complexes with various ligands, affecting their chemical behavior and reactivity.

Magnetic Properties: Holmium ions exhibit strong paramagnetic properties, which are utilized in magnetic studies and applications.

Comparación Con Compuestos Similares

Holmium chloride can be compared with other lanthanide chlorides such as dysprosium chloride (DyCl₃) and erbium chloride (ErCl₃):

Dysprosium Chloride: Similar in chemical behavior but has different magnetic properties and applications.

Erbium Chloride: Also used in laser applications but has distinct optical properties compared to this compound.

Uniqueness: this compound is unique due to its color-changing properties and strong paramagnetic behavior, making it valuable in specific research and industrial applications

Actividad Biológica

Holmium chloride (HoCl₃) is a compound of the rare earth element holmium, which has garnered attention for its potential biological applications, particularly in the field of medical imaging and targeted radiotherapy. This article reviews the biological activity of this compound, focusing on its hydrolysis behavior, applications in radiotherapy, and the implications of its use in clinical settings.

Holmium ions in aqueous solutions exhibit significant hydrolysis, which affects their solubility and reactivity. The hydrolysis constants for trivalent holmium have been explored in various ionic environments. A study determined the first hydrolysis constants of holmium in 2 M sodium chloride (NaCl) solutions, revealing that chloride ions influence the solubility product of solid hydroxides significantly. The log10β1,Cl constants for the species HoCl₂⁺ were calculated, indicating that the presence of chloride ions stabilizes certain holmium complexes .

Table 1: Hydrolysis Constants for Holmium in Different Ionic Strengths

| Ionic Medium | Hydrolysis Constant (log10β1,Cl) |

|---|---|

| 2 M NaCl | Value determined from experiments |

| 2 M NaClO₄ | Value determined from experiments |

2. Applications in Radiotherapy

Holmium-166 (Ho-166), a radioactive isotope of holmium, is used in targeted radiotherapy, particularly in transarterial radioembolization (TARE) procedures. This method involves delivering radioactive microspheres to tumors, where they emit beta radiation to destroy cancer cells.

Case Study: TARE with Holmium-166 Microspheres

A clinical study evaluated the renal and intestinal excretions of patients undergoing TARE with holmium-166 microspheres. The study monitored the excretion patterns of holmium over several days post-treatment, revealing that a significant proportion of injected activity was excreted through urine. The mean excreted activity was notably higher during the initial collection intervals compared to later ones .

Table 2: Excreted Activity of Holmium-166 Post-Treatment

| Time Interval | Mean Excreted Activity (kBq) | Urinary Volume (mL) |

|---|---|---|

| 24–36 h | 18.3 ± 12.4 | 658 ± 348.2 |

| 36–48 h | 13.7 ± 11.9 | 779 ± 436.2 |

3. Imaging Applications

Holmium compounds are also utilized in imaging techniques such as dual-energy computed tomography (CT). Research has demonstrated that dual-energy CT can accurately quantify holmium concentrations in tissues, facilitating better dosimetry assessments for radiation therapies .

Key Findings from Imaging Studies

- Quantification Accuracy : The study established that CT values for holmium solutions scale linearly across various concentrations.

- Optimal Imaging Conditions : Specific tube voltage combinations were identified as optimal for quantifying holmium concentrations effectively.

Propiedades

IUPAC Name |

holmium(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOOBRULIYNHJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ho | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-62-2 | |

| Record name | Holmium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOLMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR334HOLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.